Ethyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate
Overview
Description
Ethyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate is a chemical compound with the molecular formula C10H14O4 . It is used for the synthesis of analogs of Lucanthone, which have antitumor and bactericidal properties .
Synthesis Analysis
This compound is typically prepared by the condensation of 2 equivalents of ethyl acetoacetate with 1 equivalent of formaldehyde in the presence of catalytic piperidine . Aldehydes other than formaldehyde have been used to prepare 6-substituted compounds .Molecular Structure Analysis
The molecular structure of Ethyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate can be represented by the SMILES stringCCOC(=O)C1C(CC(=O)C=C1O)C
. The InChI representation is InChI=1S/C10H14O4/c1-3-14-10(13)9-6(2)4-7(11)5-8(9)12/h5-6,9,12H,3-4H2,1-2H3
. Chemical Reactions Analysis
The compound is involved in various chemical reactions. For instance, it can undergo hydroxylation and oxidative chlorination with hydrogen peroxide . It can also participate in heterocyclization and cyclization of generated dianions followed by dehydrogenation .Physical And Chemical Properties Analysis
The compound has a molecular weight of 198.22 g/mol . It has a topological polar surface area of 63.6 Ų . The compound has 1 hydrogen bond donor count and 4 hydrogen bond acceptor count . It has a rotatable bond count of 3 .Scientific Research Applications
- Ethyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate is used for synthesizing analogs of Lucanthone , a compound known for its antitumor properties . Lucanthone derivatives may exhibit potential anticancer effects, making this area of research significant.
- Researchers have investigated the mass spectral properties and fragmentation patterns of centrally-acting 1,3-cyclohexandione derivatives , including this compound . Understanding its fragmentation behavior aids in identifying and characterizing related molecules.
- A simulated method was employed to identify the existence of two intramolecular hydrogen bonds in this compound . Such studies contribute to our understanding of molecular interactions and stability.
- Ethyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate serves as a precursor in the synthesis of indole derivatives . These derivatives are prevalent moieties in various bioactive compounds and pharmaceuticals.
Antitumor Research
Mass Spectrometry and Fragmentation Studies
Intramolecular Hydrogen Bonding Studies
Indole Derivatives Synthesis
Safety and Hazards
properties
IUPAC Name |
ethyl 2-hydroxy-6-methyl-4-oxocyclohex-2-ene-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-3-14-10(13)9-6(2)4-7(11)5-8(9)12/h5-6,9,12H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNXYQZPKRVKHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CC(=O)C=C1O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate | |
CAS RN |
67174-68-9 | |
Record name | Ethyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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